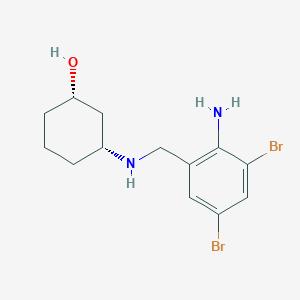

3-Hydroxydemethylbromhexine, cis-

Description

3-Hydroxydemethylbromhexine, cis- (abbreviated here as cis-3-HDMB; also referred to as (Z)-3-HDMB) is a minor metabolite of bromhexine, a synthetic derivative of the alkaloid vasicine, widely used as a mucolytic agent. This compound arises from the hepatic biotransformation of bromhexine via demethylation and hydroxylation at the 3-position of the cyclohexane ring, resulting in a cis-configuration of substituents . Structurally, it features a hydroxyl group and a brominated aromatic ring system, with stereochemistry playing a critical role in its pharmacological and metabolic behavior.

Cis-3-HDMB is less prevalent in human plasma compared to its trans-isomer (E-3-HDMB) and other major metabolites like ambroxol (E-4-HDMB), which is pharmacologically active and commercially utilized . The synthesis of such cis-isomers typically involves stereospecific reactions, such as those described for N-Boc-protected intermediates in heterocyclic chemistry (e.g., TsCl-mediated tosylation in pyridine at low temperatures) .

Properties

CAS No. |

18749-55-8 |

|---|---|

Molecular Formula |

C13H18Br2N2O |

Molecular Weight |

378.10 g/mol |

IUPAC Name |

(1S,3R)-3-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-4-8(13(16)12(15)5-9)7-17-10-2-1-3-11(18)6-10/h4-5,10-11,17-18H,1-3,6-7,16H2/t10-,11+/m1/s1 |

InChI Key |

ZZMWKUPIRQLVNP-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |

Canonical SMILES |

C1CC(CC(C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Hydroxydemethylbromhexine, cis- involves the demethylation of bromhexine followed by hydroxylation. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

3-Hydroxydemethylbromhexine, cis- undergoes various chemical reactions, including:

Major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxydemethylbromhexine, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxydemethylbromhexine, cis- involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus, facilitating its clearance from the airways . The compound activates the ciliary epithelium, enhancing mucociliary clearance and improving respiratory function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis- vs. Trans-Isomers of 3-Hydroxydemethylbromhexine

The stereochemistry of 3-HDMB significantly influences its biological and physicochemical properties:

Key Insight : The cis-isomer’s spatial configuration may hinder interactions with enzymatic targets or receptors, reducing its therapeutic relevance compared to trans-isomers.

Other Bromhexine Metabolites

Bromhexine undergoes extensive metabolism, yielding compounds with varying hydroxylation positions and stereochemistry:

Structural Implications : The 4-position hydroxylation in ambroxol enhances its surfactant-like activity in the respiratory tract, whereas 3-hydroxylated derivatives like cis-3-HDMB lack comparable efficacy.

Related Alicyclic Compounds with Cis/Trans Isomerism

Comparative data from structurally analogous compounds highlight the broader impact of stereochemistry:

General Trend : Cis-isomers often demonstrate distinct solubility, stability, and metabolic profiles compared to trans-forms, consistent with the behavior inferred for cis-3-HDMB.

Research Findings and Data Tables

Table 1. Physicochemical and Metabolic Properties of Bromhexine Metabolites

*Note: Exact molecular weights are extrapolated from bromhexine’s structure (C₁₄H₂₀Br₂N₂) with adjustments for demethylation (-CH₃) and hydroxylation (+OH).

Table 2. Environmental and Kinetic Comparisons of Cis/Trans Isomers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.